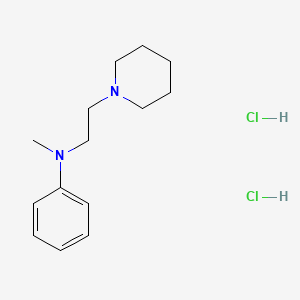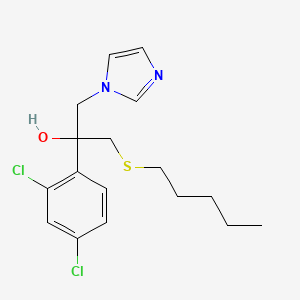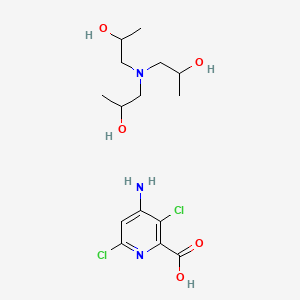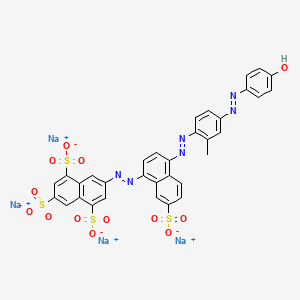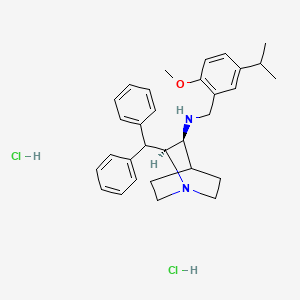
Ezlopitant dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezlopitant dihydrochloride, also known as CJ-11,974, is a non-peptide neurokinin-1 receptor antagonist. It was developed by Pfizer for potential use in treating irritable bowel syndrome and chemotherapy-induced emesis. its development has been discontinued . The compound has a molecular formula of C31H38N2O.2ClH and a molecular weight of 527.568 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ezlopitant dihydrochloride involves multiple steps, including the formation of the quinuclidine core and subsequent functionalization. The key steps typically involve:
Formation of the quinuclidine core: This is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents, including the diphenylmethyl and methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity, as well as minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ezlopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can introduce different functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Chemistry
Receptor Studies: Used as a tool to study neurokinin-1 receptors and their role in various physiological processes.
Biology
Behavioral Studies: Investigated for its effects on behavior, particularly in relation to stress and anxiety.
Medicine
Antiemetic: Explored for its potential to prevent nausea and vomiting induced by chemotherapy.
Pain Management: Studied for its antinociceptive effects, which could make it useful in pain management.
Industry
Mécanisme D'action
Ezlopitant dihydrochloride exerts its effects by antagonizing the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and emesis. By blocking this receptor, the compound can reduce the effects of substance P, a neuropeptide associated with these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maropitant: Another neurokinin-1 receptor antagonist, used primarily as an antiemetic in veterinary medicine.
Aprepitant: A neurokinin-1 receptor antagonist used in humans to prevent chemotherapy-induced nausea and vomiting.
Uniqueness
Ezlopitant dihydrochloride is unique in its specific chemical structure, which includes a quinuclidine core and various functional groups that confer its specific receptor binding properties. While similar compounds like maropitant and aprepitant share the same target receptor, their chemical structures and pharmacokinetic profiles differ .
Propriétés
Numéro CAS |
223389-63-7 |
|---|---|
Formule moléculaire |
C31H40Cl2N2O |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
Clé InChI |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


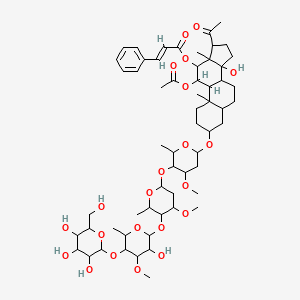

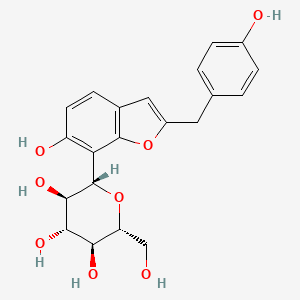
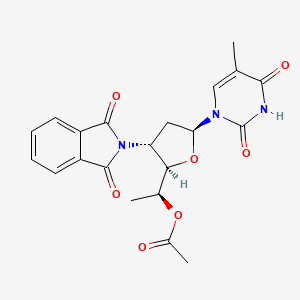
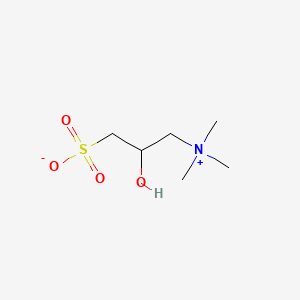
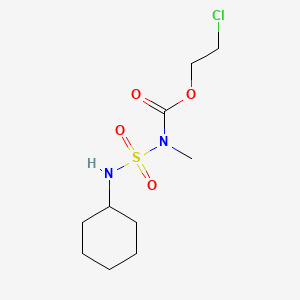

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
